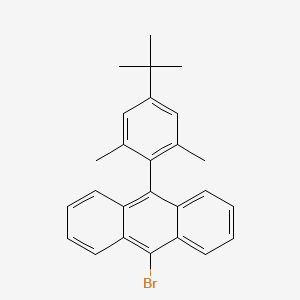

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene

説明

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene is a brominated anthracene derivative with a sterically bulky aryl substituent at the 10-position. The anthracene core is substituted at position 9 with a bromine atom and at position 10 with a 4-tert-butyl-2,6-dimethylphenyl group. This structure combines electron-withdrawing (bromine) and electron-donating (alkyl-substituted phenyl) groups, making it a versatile intermediate in organic synthesis and materials science.

特性

CAS番号 |

648418-76-2 |

|---|---|

分子式 |

C26H25Br |

分子量 |

417.4 g/mol |

IUPAC名 |

9-bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene |

InChI |

InChI=1S/C26H25Br/c1-16-14-18(26(3,4)5)15-17(2)23(16)24-19-10-6-8-12-21(19)25(27)22-13-9-7-11-20(22)24/h6-15H,1-5H3 |

InChIキー |

QGZPIACXVSQSDN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C)C(C)(C)C |

製品の起源 |

United States |

準備方法

Friedel-Crafts Alkylation

This method involves the alkylation of anthracene with 4-tert-butyl-2,6-dimethylbenzene using a Lewis acid catalyst.

-

$$

\text{Anthracene} + \text{4-tert-butyl-2,6-dimethylbenzene} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$ -

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Dichloromethane (CH₂Cl₂)

- Temperature: Room temperature to reflux

Yield : Approximately 50% reported under optimized conditions.

Cross-Coupling Reactions

Cross-coupling techniques such as Suzuki or Ullmann reactions are also viable for synthesizing this compound.

-

The synthesis can involve reacting a bromo-substituted anthracene derivative with an arylboronic acid in the presence of a palladium catalyst.

-

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Solvent: Tetrahydrofuran (THF) or toluene

- Base: Sodium carbonate (Na₂CO₃)

Yield : Varies based on specific conditions; optimization can yield up to 38% over two steps with careful selection of solvent and temperature.

Mechanistic Insights

Electrophilic Aromatic Substitution

The reactivity of anthracene in electrophilic aromatic substitution is influenced by steric effects from the tert-butyl group. This steric hindrance can limit substitution at certain positions, favoring reactions at less hindered sites.

Nitration and Sulfonation

Nitration using nitric acid in sulfuric acid selectively targets the anthracene at the 9- and 10-positions due to the directing effects of the tert-butyl group. Similarly, sulfonation under concentrated sulfuric acid conditions yields sulfonic acid derivatives.

Analytical Techniques

To confirm the structure and purity of synthesized compounds, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Utilized for determining substituent positions.

High-Performance Liquid Chromatography (HPLC) :

- Validates purity levels (>98%).

-

- High-resolution techniques like MALDI-TOF confirm molecular weights.

-

- Provides insights into molecular packing and structural arrangement influenced by substituents.

Summary of Preparation Methods

| Method | Key Steps | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Alkylation | Anthracene + alkylating agent + AlCl₃ | ~50 | Room temperature to reflux |

| Suzuki Coupling | Bromo-anthracene + arylboronic acid + Pd | Up to 38% | Requires optimization for best results |

| Nitration | Anthracene + HNO₃/H₂SO₄ | Variable | Selective nitration at specific positions |

| Sulfonation | Anthracene + H₂SO₄ | Variable | Sensitive to temperature and acidity |

化学反応の分析

Reaction Mechanisms

The compound’s bromine atom at position 9 acts as a reactive site, enabling nucleophilic aromatic substitution and cross-coupling reactions. The bulky tert-butyl group at position 10 influences steric effects, directing reactions to less hindered positions.

Key reaction pathways include:

-

Electrophilic aromatic substitution : The bromine substituent facilitates substitution reactions, though steric hindrance from the tert-butyl group may reduce reactivity at adjacent positions.

-

Cross-coupling reactions : The bromine atom can participate in transition metal-catalyzed couplings (e.g., Suzuki, Heck) to form carbon-carbon bonds.

-

Nucleophilic substitution : The bromide is a good leaving group, enabling substitution with nucleophiles such as amines or alkoxides.

Reaction Conditions and Literature Support

Structural and Reactivity Implications

The tert-butyl group at position 10 induces significant steric hindrance, potentially slowing reactions at adjacent sites. This contrasts with simpler anthracene derivatives (e.g., 9-bromoanthracene), which lack such bulky substituents and exhibit faster reaction kinetics.

科学的研究の応用

Materials Science

Organic Light Emitting Diodes (OLEDs) :

The compound has been explored as a blue light-emitting material in OLEDs. Its structural characteristics allow for efficient light emission and high stability under operational conditions. The fluorescence quantum yield of this compound is notably high, making it suitable for applications in display technologies and lighting solutions.

| Property | Value |

|---|---|

| Absorption Spectrum λ max | 240 nm |

| Fluorescence Spectrum λ max | 448 nm |

| Fluorescence Quantum Yield | 1.1 |

Research indicates that by modifying the substituents on the anthracene backbone, the optical properties can be tuned to enhance performance in OLED applications .

Photochemistry

Photocatalysis :

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene has been utilized as a photocatalyst in various organic reactions. Its ability to absorb light and facilitate chemical transformations makes it valuable in synthetic organic chemistry. Notably, it has demonstrated stability under photoredox conditions, allowing for its use in nucleophilic aromatic substitution reactions .

Case Study :

In a study conducted by Nicewicz and colleagues, the compound was employed as a robust photocatalyst for organic transformations, showcasing its potential as an alternative to traditional metal-based catalysts . The stability of the compound under reaction conditions was highlighted, making it a reliable choice for synthetic methodologies.

Organic Electronics

Field-Effect Transistors (OFETs) :

The compound's electronic properties have also been investigated for use in organic field-effect transistors. Its high charge mobility and stability are advantageous for developing efficient electronic devices. Research shows that the incorporation of bulky substituents like tert-butyl groups can enhance solubility and film-forming properties, which are critical for device fabrication .

Chemical Synthesis

Synthetic Intermediates :

this compound serves as an important intermediate in the synthesis of other complex organic molecules. Its bromine substituent allows for further functionalization through cross-coupling reactions such as Suzuki or Sonogashira coupling . This versatility is crucial for developing new materials with tailored properties.

作用機序

類似の化合物との比較

類似の化合物

9,10-ジフェニルアントラセン: 高い蛍光量子収量で知られており、同様の用途で使用されています.

9-ブロモ-10-フェニルアントラセン: さまざまな置換基を持つ別の臭素化アントラセン誘導体です.

独自性

9-ブロモ-10-(4-tert-ブチル-2,6-ジメチルフェニル)アントラセンは、臭素原子と4-tert-ブチル-2,6-ジメチルフェニル基の組み合わせが独特です。この組み合わせは、独特の光物理的特性を与え、高い蛍光と安定性を必要とする用途に特に適しています。

類似化合物との比較

Key Observations :

Physical and Photophysical Properties

Substituents significantly influence melting points, solubility, and optical properties:

Key Observations :

- Bulky substituents (e.g., tert-butyl) may lower melting points compared to planar groups like naphthyl due to reduced crystal packing efficiency .

- Electron-withdrawing groups (e.g., Br, CF₃) blue-shift absorption/emission, while electron-donating groups (e.g., OMe) or extended π-systems (e.g., naphthyl) cause red shifts .

Key Observations :

- The tert-butyl and dimethyl groups in the target compound may improve solubility in organic solvents, facilitating its use in solution-processed OLEDs or organic electronics .

- Bromine at position 9 enables further functionalization via cross-coupling (e.g., Suzuki, Sonogashira) to generate luminescent or bioactive molecules .

生物活性

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene (C26H25Br) is a polycyclic aromatic hydrocarbon notable for its unique structural features, including a bromine atom at the 9-position and a bulky tert-butyl substituent at the 10-position. This compound has garnered attention for its potential applications in organic electronics and various biological activities, particularly in cancer research.

- Molecular Formula : C26H25Br

- Molecular Weight : 417.38 g/mol

- LogP : 8.33680 (indicating high lipophilicity)

The presence of the bromine atom allows for nucleophilic substitution reactions, enhancing its reactivity compared to simpler anthracene derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HL-60 (Leukemia) | 15.0 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents .

Mechanistic Studies

Mechanistic studies have revealed that the compound interacts with cellular targets involved in signaling pathways related to cell survival and apoptosis. Specifically, it has been shown to modulate the expression of key proteins such as Bcl-2 and caspases, which are critical in regulating apoptotic processes .

Applications in Organic Electronics

In addition to its biological activity, this compound is being explored for its electronic properties. Its high molecular weight and structural characteristics make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's ability to form stable films with favorable charge transport properties is particularly noteworthy .

Case Studies

- Study on Antitumor Activity :

- Electronics Application :

Q & A

Q. What synthetic methodologies are commonly employed to prepare 9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using 9,10-dibromoanthracene and a boronic acid derivative of 4-tert-butyl-2,6-dimethylphenyl. Key steps include:

- Reaction Setup : Combine 9,10-dibromoanthracene, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in degassed toluene/THF under inert atmosphere .

- Purification : Extract with petroleum ether, wash with brine, and purify via column chromatography (e.g., 4–32% DCM in hexane) . Alternative routes involve direct bromination of anthracene derivatives using brominating agents like BDMS (bromodimethylsulfonium bromide) in DCM, though regioselectivity must be carefully controlled .

Q. How is the structural integrity of this compound validated?

Characterization relies on:

- NMR Spectroscopy : Compare δ values (e.g., aromatic protons at δ 8.60–7.12 ppm) with literature data to confirm substitution patterns .

- HPLC Analysis : Verify purity (>98%) using reverse-phase chromatography .

- Melting Point : Compare observed values (e.g., 154–155°C for analogous compounds) to published data to assess crystallinity .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the functionalization of the anthracene core, and how are they addressed?

- Steric Hindrance : The bulky 4-tert-butyl-2,6-dimethylphenyl group can impede cross-coupling. Mitigation includes:

- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., Pd(OAc)₂ with SPhos) to enhance steric tolerance .

- Solvent Screening : Polar aprotic solvents (e.g., DCM) improve reaction efficiency compared to DMSO or THF .

- Competing Side Reactions : Over-bromination or debromination may occur. Controlled stoichiometry (e.g., 1:1 molar ratio of dibromoanthracene to boronic acid) and inert reaction conditions minimize these issues .

Q. How do steric and electronic effects from the 4-tert-butyl-2,6-dimethylphenyl substituent influence photophysical properties?

- Steric Effects : The bulky substituent reduces aggregation in solution, enhancing fluorescence quantum yield by suppressing π-π stacking .

- Electronic Effects : Electron-donating groups (e.g., tert-butyl) stabilize excited states, shifting absorption/emission maxima. UV-Vis spectra (e.g., λmax ~ 400 nm) and time-resolved fluorescence studies quantify these effects .

Q. What safety protocols are critical when handling brominated anthracene derivatives?

- Hazard Mitigation : Use fume hoods and gas traps (e.g., NaOH scrubbers) to manage HBr emissions during synthesis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal to comply with aquatic toxicity regulations (H400/H410) .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki coupling of 9,10-dibromoanthracene vary across studies?

Discrepancies arise from:

- Catalyst Loading : Lower Pd(PPh₃)₄ concentrations (e.g., 7.5 mol% vs. 10 mol%) may reduce side reactions but slow kinetics .

- Solvent Systems : Mixed toluene/THF/water systems (as in ) often outperform single solvents (e.g., dioxane in ) due to improved substrate solubility.

- Substrate Purity : Impurities in 9,10-dibromoanthracene (e.g., residual Br₂) can inhibit coupling; pre-purification via recrystallization is recommended .

Application-Oriented Questions

Q. How is this compound utilized in triplet sensitization studies?

The bromine atom facilitates intersystem crossing (ISC), making the compound a triplet sensitizer for:

- Oxygen Activation : Reversible O₂ addition to the anthracene core is studied via EPR spectroscopy .

- Energy Transfer : Time-resolved spectroscopy measures triplet-state lifetimes (e.g., µs–ms range) in varying solvents .

Method Optimization

Q. What strategies improve the scalability of this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。